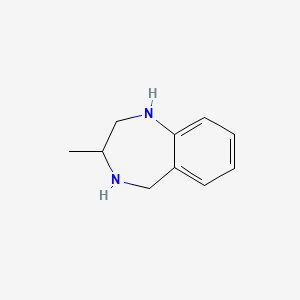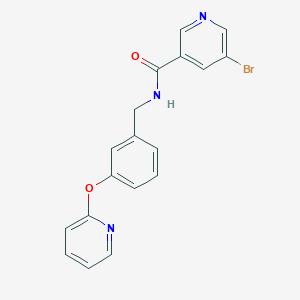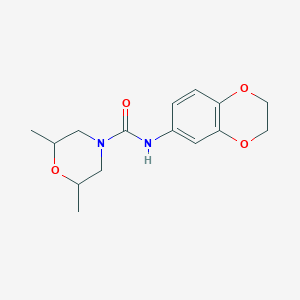![molecular formula C16H17NO2 B2586785 2-{[(3,5-Dimethylphenyl)imino]methyl}-6-methoxyphenol CAS No. 303769-88-2](/img/structure/B2586785.png)
2-{[(3,5-Dimethylphenyl)imino]methyl}-6-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-{[(3,5-Dimethylphenyl)imino]methyl}-6-methoxyphenol” is a biochemical compound with the molecular formula C16H17NO2 and a molecular weight of 255.31 . It is used for proteomics research .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-{[(3,5-Dimethylphenyl)imino]methyl}-6-methoxyphenol” are not fully detailed in the search results. What is known is that it has a molecular weight of 255.31 and a molecular formula of C16H17NO2 .Wissenschaftliche Forschungsanwendungen
Spectroscopic Properties and Theoretical Investigation
A study by Demircioğlu et al. (2014) explored the molecular structure and spectroscopic properties of a compound similar to 2-{[(3,5-Dimethylphenyl)imino]methyl}-6-methoxyphenol. Their research used X-ray diffraction, FT-IR, and UV–vis spectroscopy, along with DFT/B3LYP/6-31G(d,p) method calculations. This research is significant for understanding the vibrational frequencies and electronic properties of such compounds, including π→π* and n→π* transitions. Intramolecular hydrogen bonds in both enol-imine and keto-amine forms were analyzed, showing potential for studying molecular stability and reactivity (Demircioğlu, Albayrak, & Büyükgüngör, 2014).
Metal Complexes and Carcinoma Cell Activity
Kuheli Das et al. (2014) investigated the structural characterization of cobalt(II) complexes involving a derivative of 2-{[(3,5-Dimethylphenyl)imino]methyl}-6-methoxyphenol. Their study revealed how these complexes exhibit significant inhibitory activity against various human carcinoma cells, including lung, colorectal, and hepatocellular carcinoma cells. This research highlights the potential therapeutic applications of such compounds in the treatment of cancer (Das et al., 2014).
Radical Scavenging Activities
A study by Alaşalvar et al. (2014) synthesized and characterized derivatives of 2-{[(3,5-Dimethylphenyl)imino]methyl}-6-methoxyphenol, focusing on their radical scavenging activities. Using assays like DPPH, DMPD+, and ABTS+, they found that these compounds exhibit significant free radical scavenging activities. This research contributes to the understanding of the antioxidant potential of such compounds, which can be relevant in various medical and industrial applications (Alaşalvar et al., 2014).
Pyrolysis as a Proxy for Terrestrial Biomass
Research by Vane and Abbott (1999) explored the use of methoxyphenols, such as 2-methoxyphenol (a related compound), as proxies for terrestrial biomass. They studied the chemical changes in lignin during hydrothermal alteration, contributing to the understanding of organic geochemistry and environmental analysis (Vane & Abbott, 1999).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(3,5-dimethylphenyl)iminomethyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-11-7-12(2)9-14(8-11)17-10-13-5-4-6-15(19-3)16(13)18/h4-10,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJUAEXQVJSJGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N=CC2=C(C(=CC=C2)OC)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(3,5-Dimethylphenyl)imino]methyl}-6-methoxyphenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyano-3-(4-hydroxyphenyl)-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2586702.png)


![2-[(6-Iodo-2-methoxypyridin-3-yl)oxy]acetic acid](/img/structure/B2586708.png)

![2-methoxy-N-methyl-4-{9-methyl-3,9-diazaspiro[5.5]undecan-3-yl}aniline](/img/structure/B2586712.png)
![1-(2,5-Dimethoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2586713.png)
![(E)-4-benzoyl-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2586714.png)

![2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2586718.png)
![N-cyclopropyl-2-[4-(hydroxyimino)piperidin-1-yl]acetamide hydrochloride](/img/structure/B2586719.png)
![N-(2-fluorophenyl)-6-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2586721.png)

